Octaaminophenylsilsesquioxane
Overview
Description
Octaaminophenylsilsesquioxane: is a polyhedral oligomeric silsesquioxane (POSS) compound characterized by a cubic structure with eight phenyl groups functionalized with primary amine groups. This compound is notable for its unique combination of an inorganic silicon-oxygen core and organic functional groups, making it a versatile building block in various applications, including nanotechnology, materials science, and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction Method:
Industrial Production Methods:
- The industrial production of octaaminophenylsilsesquioxane typically follows the same nitration and reduction pathway, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- Octaaminophenylsilsesquioxane can undergo substitution reactions where the amino groups are replaced by other functional groups. For example, the diazonium salt of this compound can be substituted by azide groups to form polyhedral oligomeric azido-octaphenylsilsesquioxane .
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Cross-Linking Reactions:
Common Reagents and Conditions:
Hydrazine Hydrate: Used as a reducing agent in the conversion of nitro groups to amino groups.
Pd/C-FeCl₃ Catalyst: Facilitates the reduction process.
THF (Tetrahydrofuran): Solvent used in the reduction reaction.
Major Products:
Polyhedral Oligomeric Azido-Octaphenylsilsesquioxane: Formed by substituting the amino groups with azide groups.
Cross-Linked Polymers: Formed by the reaction of amino groups with polymeric resins.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Delivery Systems: The compound’s ability to form stable, functionalized nanostructures makes it a potential candidate for drug delivery applications.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Cross-Linking Mechanism: The primary amine groups in octaaminophenylsilsesquioxane can form covalent bonds with polymeric resins, creating a cross-linked network that enhances the mechanical and thermal properties of the resulting material.
Hydrogen Bonding: The amino groups can also form hydrogen bonds with other functional groups, contributing to the stability and functionality of the nanocomposites.
Comparison with Similar Compounds
Octaphenylsilsesquioxane: Lacks the amino functional groups, making it less reactive in cross-linking applications.
Octanitrophenylsilsesquioxane: Precursor to octaaminophenylsilsesquioxane, used in the nitration-reduction synthesis pathway.
Polyhedral Oligomeric Azido-Octaphenylsilsesquioxane: Formed by substituting amino groups with azide groups, used in different applications due to its unique reactivity.
Uniqueness:
Functional Versatility: The presence of eight primary amine groups makes this compound highly versatile for various chemical modifications and applications.
Thermal Stability: The compound’s silicon-oxygen core provides excellent thermal stability, making it suitable for high-temperature applications.
Properties
IUPAC Name |
3-[3,5,7,9,11,13,15-heptakis(3-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N8O12Si8/c49-33-9-1-17-41(25-33)69-57-70(42-18-2-10-34(50)26-42)60-73(45-21-5-13-37(53)29-45)62-71(58-69,43-19-3-11-35(51)27-43)64-75(47-23-7-15-39(55)31-47)65-72(59-69,44-20-4-12-36(52)28-44)63-74(61-70,46-22-6-14-38(54)30-46)67-76(66-73,68-75)48-24-8-16-40(56)32-48/h1-32H,49-56H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAAEUGJSKIIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC(=C7)N)C8=CC=CC(=C8)N)C9=CC=CC(=C9)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N8O12Si8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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